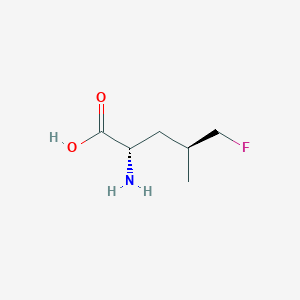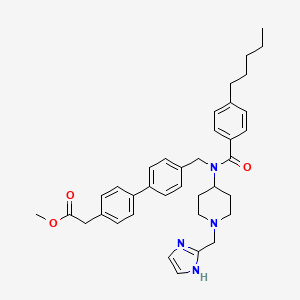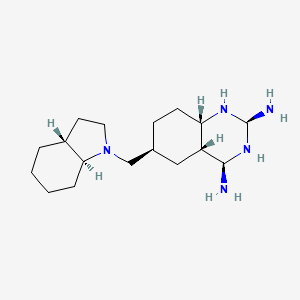
6-(Octahydro-1H-indol-1-ylmethyl)decahydroquinazoline-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Octahydro-1H-indol-1-ylmethyl)decahydroquinazoline-2,4-diamine is an organic compound belonging to the class of quinazolines. Quinazolines are characterized by a fused ring structure consisting of a benzene ring and a pyrimidine ring. This compound is notable for its complex structure, which includes an indole moiety, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Octahydro-1H-indol-1-ylmethyl)decahydroquinazoline-2,4-diamine typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole, which can then undergo further transformations to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
6-(Octahydro-1H-indol-1-ylmethyl)decahydroquinazoline-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the specific transformation but often involve refluxing in solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated analogs.
科学的研究の応用
6-(Octahydro-1H-indol-1-ylmethyl)decahydroquinazoline-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying biological interactions, particularly those involving indole and quinazoline moieties.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anti-cancer properties, is ongoing.
作用機序
The mechanism by which 6-(Octahydro-1H-indol-1-ylmethyl)decahydroquinazoline-2,4-diamine exerts its effects is not fully understood. it is believed to interact with molecular targets and pathways involving indole and quinazoline moieties. These interactions may influence various biological processes, such as enzyme activity or receptor binding .
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound, which lacks the indole moiety.
Indole: A simpler structure that forms part of the compound’s overall structure.
Azepinoindole: A related compound synthesized through similar methods.
Uniqueness
6-(Octahydro-1H-indol-1-ylmethyl)decahydroquinazoline-2,4-diamine is unique due to its combination of indole and quinazoline moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C17H33N5 |
|---|---|
分子量 |
307.5 g/mol |
IUPAC名 |
(2R,4R,4aR,6S,8aS)-6-[[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroquinazoline-2,4-diamine |
InChI |
InChI=1S/C17H33N5/c18-16-13-9-11(5-6-14(13)20-17(19)21-16)10-22-8-7-12-3-1-2-4-15(12)22/h11-17,20-21H,1-10,18-19H2/t11-,12+,13+,14-,15-,16+,17+/m0/s1 |
InChIキー |
HDQIGGQUKAQTGU-SZTTVXCBSA-N |
異性体SMILES |
C1CC[C@H]2[C@H](C1)CCN2C[C@H]3CC[C@H]4[C@@H](C3)[C@@H](N[C@@H](N4)N)N |
正規SMILES |
C1CCC2C(C1)CCN2CC3CCC4C(C3)C(NC(N4)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


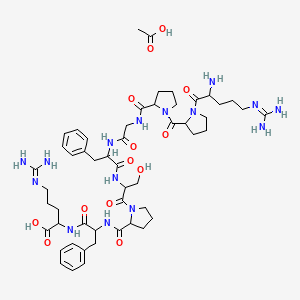
![2-[5-Methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide](/img/structure/B10760429.png)

![[(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)](/img/structure/B10760441.png)
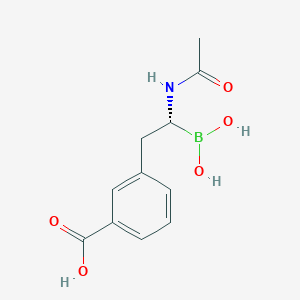

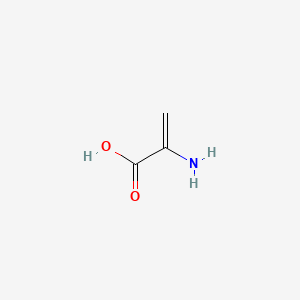
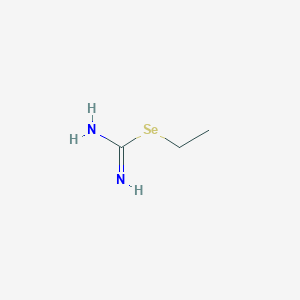
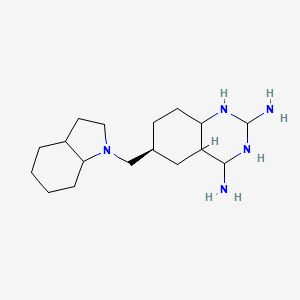
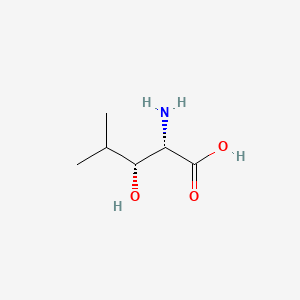
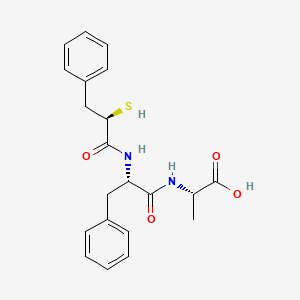
![2-Guanidino-4-methyl-pentanoic acid [2-(4-{5-[4-(4-acetylamino-benzyloxy)-2,3-dichloro-phenyl]-2-methyl-2H-pyrazol-3-YL}-piperidin-1-YL)-2-oxo-ethyl]-amide](/img/structure/B10760485.png)
